molecular formula C15H14N2O3 B3833547 N-(2,6-dimethylphenyl)-4-nitrobenzamide CAS No. 64594-44-1

N-(2,6-dimethylphenyl)-4-nitrobenzamide

Cat. No. B3833547
CAS RN: 64594-44-1
M. Wt: 270.28 g/mol
InChI Key: WBLNADQPUSRQIV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.


Scientific Research Applications

Anticonvulsant Activity

N-(2,6-dimethylphenyl)-4-nitrobenzamide has been studied for its potential anticonvulsant properties. Research conducted by Bailleux et al. (1995) showed that this compound was effective in the maximal electroshock-induced seizure (MES) test in mice, indicating its potential as an anticonvulsant agent. This was particularly significant because of its relatively high protective index, suggesting a favorable ratio of efficacy to toxicity (Bailleux et al., 1995).

Synthesis and Structural Studies

Skladchikov et al. (2013) explored the synthesis and structural aspects of compounds related to N-(2,6-dimethylphenyl)-4-nitrobenzamide. Their work contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Skladchikov et al., 2013).

Antibacterial Activity

Saeed et al. (2010) investigated the antibacterial activity of metal complexes involving N-(2,6-dimethylphenyl)-4-nitrobenzamide. They found that the complexes showed greater antibacterial efficacy than the ligands alone, highlighting the compound's potential in developing new antibacterial agents (Saeed et al., 2010).

Crystal Engineering

Research by Aakeröy et al. (2004) and Saha et al. (2005) involved the use of N-(2,6-dimethylphenyl)-4-nitrobenzamide in crystal engineering. These studies provide insights into the formation of binary co-crystals and the role of intermolecular interactions in crystal design, which is important for pharmaceutical and material science applications (Aakeröy et al., 2004); (Saha et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to handle, store, and dispose of the compound safely.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or other fields, or suggestions for further studies to better understand the compound’s properties or reactions.


Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For “N-(2,6-dimethylphenyl)-4-nitrobenzamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to researchers in the field for more information.


properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-4-3-5-11(2)14(10)16-15(18)12-6-8-13(9-7-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLNADQPUSRQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983212
Record name N-(2,6-Dimethylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethylphenyl)-4-nitrobenzamide

CAS RN

64594-44-1
Record name Benzamide, N-(2,6-dimethylphenyl)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64594-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dimethylphenyl)-4-nitrobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064594441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITROBENZO-2',6'-XYLIDIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 0.09 moles of 2,6-dimethyl-aniline in 35 ml of tetrahydrofuran was added to 200 ml of 20% (w/v) aqueous potassium carbonate contained in a one liter flask. A solution of 20 g of p-nitrobenzoyl chloride in 35 ml of tetrahydrofuran was added dropwise. The resulting mixture was refluxed for 12 hours while the pH was maintained at or above pH 8. The solution was cooled to room temperature and extracted three times, each with 100 ml of chloroform. The extracts were combined, dried over magnesium sulfate, and evaporated in vacuo. The resulting residue was crystallized from petroleum ether/benzene affording 15 g of the desired subtitle intermediate, m.p. 192-194.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Bailleux, L Vallee, JP Nuyts, G Hamoir… - European journal of …, 1995 - Elsevier
A short series of 4-nitro-N-phenylbenzamides was synthesized and evaluated for anticonvulsant properties and neurotoxicity. In mice dosed intraperitoneally, three of the four 4-nitro-N-…
Number of citations: 16 www.sciencedirect.com
M Kamal, T Jawaid, UA Dar… - Chemistry of Biologically …, 2021 - Wiley Online Library
Amide pharmacophore has gained significant consideration in the field of current medicinal chemistry. Literature indicates that compounds having amide pharmacophore have wide …
Number of citations: 2 onlinelibrary.wiley.com
H Amides
Number of citations: 0

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